Britannin is a naturally occurring sesquiterpene lactone primarily isolated from plants of the genus Inula, specifically Inula aucheriana DC. [, , ]. Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties [, ]. Britannin is classified as a pseudoguaianolide-type sesquiterpene lactone, characterized by a specific tricyclic core structure []. In scientific research, Britannin has garnered significant attention for its potential anticancer properties and is being investigated for its activity against various cancer cell lines, including breast, lung, gastric, cervical, and leukemia cells [, , , , , ].
Britannin possesses a tricyclic core structure characteristic of pseudoguaianolide-type sesquiterpene lactones. This structure features a highly reactive α-methylene-γ-lactone moiety []. This reactive moiety is crucial for Britannin's biological activity, enabling it to interact with and potentially modify various biomolecules [].
Molecular docking studies have provided insights into the interaction between Britannin and specific protein targets, such as the Programmed cell death ligand 1 (PD-L1) protein []. These studies reveal that Britannin exhibits a preference for binding to the dimeric form of PD-L1, specifically at the interface between the two monomers []. The calculated binding energy for this interaction suggests a strong and stable complex formation [].
a) Interference with NF-κB/ROS Pathway: Britannin disrupts the Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a key regulator of inflammation and cell survival [, ]. This interference is often associated with the induction of Reactive oxygen species (ROS) production, which contributes to cell death [, , ].
b) Blockade of Keap1-Nrf2 Pathway: Britannin binds covalently to Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) []. This interaction disrupts the Keap1-Nrf2 pathway, leading to the activation of Nrf2 and the expression of cytoprotective genes [].
c) Modulation of c-Myc/HIF-1α Signaling Axis: Britannin influences the activity of c-Myc and Hypoxia-inducible factor 1-alpha (HIF-1α), transcription factors involved in cell growth, metabolism, and angiogenesis []. This modulation can lead to the downregulation of PD-L1, an immune checkpoint protein, and enhance the activity of cytotoxic T lymphocytes, contributing to antitumor immunity [, ].
d) Cell Cycle Arrest and Apoptosis Induction: Britannin has been shown to induce cell cycle arrest, particularly in the G1 phase, preventing cell cycle progression []. Additionally, Britannin promotes apoptosis, a programmed cell death mechanism, through various pathways, including the upregulation of pro-apoptotic proteins like Bax and caspase-3 [, , ].
e) Induction of Autophagy:Research suggests Britannin can induce autophagy, a cellular process involving the degradation and recycling of cellular components []. This induction of autophagy might contribute to its anticancer effects, although the precise mechanisms are still under investigation [].
a) Anticancer Agent:Britannin has demonstrated significant anticancer activity against various cancer cell lines in vitro, including: - Breast Cancer: Inhibiting cell proliferation, inducing apoptosis, and downregulating cyclin D1 and CDK4 in MCF-7 and MDA-MB-468 cells [, , ]. - Lung Cancer: Inhibiting cell proliferation, migration, and glycolysis by downregulating KLF5 in A549 cells []. - Gastric Cancer: Inducing apoptosis and inhibiting cell growth by activating the PPARγ signaling pathway and suppressing NF-κB in AGS and MKN45 cells []. - Cervical Cancer: Inducing autophagy-dependent apoptosis via the ROS/AMPK/ULK1 axis in SiHa cells []. - Leukemia: Inducing apoptosis and inhibiting cell proliferation in acute myeloid leukemia (AML) cell line U937 and chronic myeloid leukemia (CML) cell line K562 [].
b) Potential Immune Checkpoint Inhibitor:Britannin's ability to downregulate PD-L1 expression on cancer cells suggests its potential as an immune checkpoint inhibitor [, ]. By inhibiting PD-L1, Britannin could enhance the immune system's ability to recognize and eliminate cancer cells.
c) Acetylcholinesterase Inhibitor:Studies have shown Britannin possesses acetylcholinesterase inhibitory activity []. This finding suggests its potential application in managing Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cognitive function.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: